2,5-ジクロロピリミジン-4-アミン

概要

説明

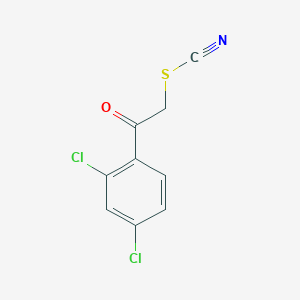

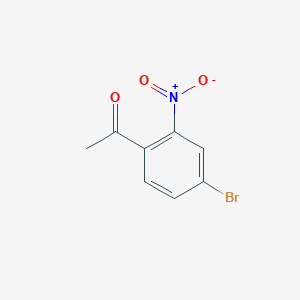

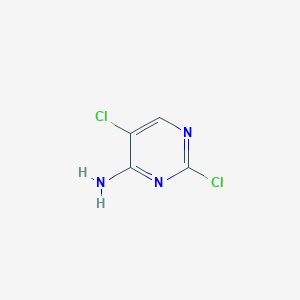

2,5-Dichloropyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at positions 1 and 3 of the ring. The presence of chlorine atoms at the 2 and 5 positions, along with an amine group at the 4 position, makes this compound a versatile intermediate for various chemical reactions and syntheses, particularly in the pharmaceutical and agrochemical industries.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the substitution of halogen atoms with various functional groups. For instance, the synthesis of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives and their subsequent regioselective diversification through S(N)Ar and metal-catalyzed cross-coupling reactions demonstrates the potential for creating a wide array of substituted pyrimidines . Similarly, starting from 2,4-dichloropyrimidine, a concise synthetic route to 4-aryl-5-pyrimidinylimidazoles has been described, showcasing the sequential substitution of chloro groups and the versatility of the pyrimidine scaffold .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and diverse, as evidenced by the crystal structure analysis of various substituted pyrimidines. For example, the crystal structure of a pyrazolo[1,5-a]pyrimidin-7-amine derivative with dichlorophenyl groups has been elucidated, providing insights into the molecular conformation and potential interactions in the solid state . The crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine further illustrates the hydrogen bonding and π-stacking interactions that can occur in these compounds .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions, cyclization reactions, and cross-coupling reactions. The transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 2-substituted amino- and 4-chloro-pyrimidine derivatives through reactions with amines and SOCl2-DMF is one such example . The synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine also demonstrates the reactivity of the pyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the compound's reactivity, solubility, and stability. The synthesis of a library of drug-like small molecules based on 2-(substituted benzylthio)-4,6-dichloropyrimidin-5-amines highlights the impact of different substituents on the properties of the resulting compounds . Additionally, the synthesis of enantiomeric 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives and their biological activities suggest that even small changes in molecular structure can lead to significant differences in biological function .

科学的研究の応用

有機合成

2,5-ジクロロピリミジン-4-アミン: は、有機合成における重要な中間体です。 これは、医薬品や農薬の開発に不可欠な様々なヘテロ環式化合物の前駆体として役立ちます 。そのジクロロ基は求核置換反応の反応部位であり、様々な置換ピリミジンの合成を可能にします。

薬理学

薬理学では、2,5-ジクロロピリミジン-4-アミンは、抗炎症作用と鎮痛作用を持つ可能性のある化合物の作成に使用されます 。 また、癌治療や抗HIV治療において重要なジヒドロ葉酸レダクターゼ阻害剤の合成における役割についても研究されています .

生化学

2,5-ジクロロピリミジン-4-アミン: は、様々な生物活性分子の合成のためのビルディングブロックとして、生化学研究で利用されています。 ヌクレオシドアナログや酵素阻害剤の構築におけるその役割は、生化学的経路の研究において特に興味深いものです .

医薬品化学

これは、医薬品化学において重要な役割を果たし、そこで新規治療薬の開発に使用されています。 分子へのその組み込みは、より良い吸収や膜透過性など、改善された薬物動態特性を持つ薬物につながる可能性があります .

工業的用途

2,5-ジクロロピリミジン-4-アミンの具体的な工業的用途は広く文書化されていませんが、化学合成における中間体としてのその役割は、特殊化学品や先端材料の開発を含む様々な工業的用途向けの材料の製造におけるその有用性を示唆しています .

作用機序

Target of Action

This compound belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Mode of Action

It is known that pyrimidines play a crucial role in numerous biological processes, including the synthesis of dna, rna, and proteins . Therefore, it is plausible that 2,5-Dichloropyrimidin-4-amine could interact with these processes, potentially influencing the function of cells and organisms.

Biochemical Pathways

Given its structural similarity to other pyrimidines, it may be involved in pathways related to nucleotide metabolism .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

Given its structural similarity to other pyrimidines, it may influence the synthesis of dna, rna, and proteins, potentially affecting cell function and organismal physiology .

Action Environment

Like other chemical compounds, its stability, solubility, and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .

特性

IUPAC Name |

2,5-dichloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3/c5-2-1-8-4(6)9-3(2)7/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HISNGTFIGFWFCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578781 | |

| Record name | 2,5-Dichloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89180-51-8 | |

| Record name | 2,5-Dichloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid](/img/structure/B1286395.png)